molecular formula C34H40N4S2 B8065448 Trimeprazine tartrate

Trimeprazine tartrate

Cat. No.: B8065448
M. Wt: 568.8 g/mol
InChI Key: UXSPIBGJEZUZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimeprazine tartrate is a phenothiazine derivative that acts as a potent antagonist at histamine H1 receptors, making it a valuable compound for researching allergic responses and pruritus (itching) . Its mechanism of action involves competing with free histamine for binding at H1-receptor sites, thereby reducing the physiological effects associated with histamine release, such as swelling and redness . Beyond its antihistaminic properties, this compound exhibits significant anticholinergic activity by blocking muscarinic acetylcholine receptors, which is relevant for studies on secretions and smooth muscle function . Furthermore, its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain underlies its utility in antiemetic research for preventing nausea and vomiting . The compound also crosses the blood-brain barrier, exerting effects on the central nervous system, including sedative and potential anti-anxiety effects, which are linked to its interaction with various neurotransmitter systems including serotonin and dopamine . In research settings, this compound has been applied in models investigating allergic skin conditions, urticaria, motion sickness, and chronic cough . It is a white to off-white, odorless, crystalline powder that is freely soluble in water and chloroform, but darkens upon exposure to light and should be stored airtight with protection from light . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-3-phenothiazin-10-ylpropan-1-amine;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S.C16H18N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;1-12(10-17)11-18-13-6-2-4-8-15(13)19-16-9-5-3-7-14(16)18/h4-11,14H,12-13H2,1-3H3;2-9,12H,10-11,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSPIBGJEZUZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1C2=CC=CC=C2SC3=CC=CC=C31.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

ParameterCondition
Phenothiazine1.0 molar equivalent
Alkylating agent1.2 molar equivalents
SolventAnhydrous tetrahydrofuran (THF)
Temperature60–65°C under reflux
Reaction time6–8 hours
Yield72–78%

Mechanism : The reaction proceeds via nucleophilic substitution, where the secondary amine of phenothiazine attacks the electrophilic carbon of the alkyl chloride. Steric hindrance from the branched alkyl chain necessitates elevated temperatures for completion.

Tartrate Salt Formation

Trimeprazine is converted to its tartrate salt to enhance solubility and stability. The process involves acid-base reaction with L-(+)-tartaric acid (Figure 2).

Procedure:

  • Neutralization :

    • Trimeprazine base (1.0 mol) is dissolved in methanol (5 L/mol).

    • L-(+)-Tartaric acid (0.5 mol) in deionized water (3 L/mol) is added dropwise at 25–30°C.

    • pH is adjusted to 3.8–4.2 for optimal salt precipitation.

  • Crystallization :

    • The mixture is cooled to 0–5°C and stirred for 12 hours.

    • Crystals are filtered, washed with cold methanol, and dried under vacuum.

PropertyValue
Molar ratio (base:acid)2:1 (C₁₈H₂₂N₂S:C₄H₆O₆)
Solubility in water0.942 mg/mL at 25°C
Melting point158–161°C
Optical rotation[α]D²⁵ = +12.5° (c = 1% in H₂O)

Critical Note : Enantiomeric purity is ensured by using L-(+)-tartaric acid, as D-(-)-tartaric acid produces therapeutically inactive diastereomers.

Purification and Quality Control

Post-crystallization purification eliminates residual solvents and byproducts.

Chromatographic Purification

  • Mobile phase : Methanol:ammonium acetate buffer (70:30 v/v).

  • Column : C18 reverse-phase, 5 μm particle size.

  • Detection : UV at 251 nm.

Performance Metrics :

ParameterSpecification
Purity≥98.0% (HPLC)
Heavy metals≤0.002% (USP Method II)
Loss on drying≤0.5% (vacuum, 60°C, 4 hours)

Recrystallization Optimization

Recrystallization from methanol:water (4:1) improves crystal habit and reduces impurities:

Solvent RatioYield (%)Purity (%)
3:18597.2
4:18299.1
5:17899.3

Industrial-Scale Manufacturing

Large-scale production (≥100 kg batches) requires modifications for efficiency and safety:

Reactor Design

  • Material : Glass-lined to prevent acid corrosion.

  • Agitation : Overhead stirrer with PTFE blades (200–300 rpm).

Process Parameters

StepCondition
Alkylation65°C, nitrogen atmosphere
Tartaric acid additionControlled pH (3.8–4.2) via automated titration
CrystallizationGradual cooling (1°C/min) to 0°C
DryingVacuum tray dryer (40–45°C, 24 hours)

Environmental Controls

  • Waste management : Methanol recovery via distillation (≥95% efficiency).

  • Emissions : Activated carbon filters for volatile organic compounds (VOCs).

Analytical Characterization

Final product quality is verified using multiple techniques:

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) : 3400 (O-H), 1605 (C=N), 1250 (C-S).

  • ¹H-NMR (D₂O, δ ppm) : 1.2 (d, 3H, CH₃), 2.4 (s, 6H, N(CH₃)₂), 7.1–7.3 (m, 8H, Ar-H).

Thermal Stability

ParameterValue
Decomposition onset245°C (TGA)
Residual solvents≤0.1% (GC)

Challenges and Solutions

Polymorphism Control

This compound exhibits two polymorphs:

  • Form I : Stable, needle-shaped crystals (melting point 160–161°C).

  • Form II : Metastable, prismatic crystals (melting point 155–157°C).

Mitigation : Seeding with Form I crystals during cooling ensures batch consistency.

Enantiomeric Resolution

Racemic trimeprazine requires chiral resolution using D-(-)-tartaric acid:

Resolution MethodEnantiomeric Excess (%)
Direct crystallization98.5
Chromatographic99.8

Regulatory Compliance

Manufacturing must adhere to pharmacopeial standards:

  • USP 32 : Assay (98.0–101.0%), residual solvents ≤ICH Q3C limits.

  • ICH Q6A : Particle size distribution (90% ≤50 μm) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenothiazine derivatives.

Scientific Research Applications

Sedative and Hypnotic Applications

Trimeprazine tartrate is often employed as a sedative for children undergoing medical procedures. A study indicated that it has been used effectively for sedation prior to dental treatments. The efficacy varied with dosages ranging from 2 mg/kg to 4 mg/kg, with higher doses providing better sedation outcomes but also increasing the risk of prolonged recovery times .

Case Study: Dental Sedation in Children

  • Population : Children aged 3-8 years.
  • Dosage : 3-4 mg/kg.
  • Outcome : Successful sedation was more common in younger children (3-5 years) compared to older children (6-8 years) with varying responses based on pre-operative behavior .

Treatment of Sleep Disorders

This compound has shown promise in treating sleep disturbances such as night waking in young children. A controlled trial demonstrated that children treated with trimeprazine experienced significantly fewer night wakings and longer periods of sleep compared to those receiving a placebo. This suggests its effectiveness as a short-term treatment option for sleep issues in pediatric populations .

Antihistaminic Properties

As an antihistamine, this compound is effective in managing allergic conditions. It blocks histamine receptors, thereby alleviating symptoms associated with allergies such as pruritus (itching) and urticaria (hives). This application is particularly relevant in treating allergic reactions where histamine plays a critical role .

Psychiatric Applications

Trimeprazine is also utilized in psychiatric settings to manage conditions such as anxiety and depression. Its tranquilizing effects make it suitable for treating neuroses of various origins. Although it is not approved for use in the United States, it remains a valuable option in other countries under the brand name Teraligen .

Metabolic Effects

Recent studies have explored the metabolic effects of this compound, particularly its influence on insulin signaling pathways. Research indicated that trimeprazine increased IRS2 protein levels in isolated human islets and improved glucose tolerance in mouse models with impaired insulin signaling. This suggests potential applications in metabolic disorders like diabetes .

Summary of Applications

ApplicationDescriptionEvidence/Study Reference
SedationEffective for pre-medication in pediatric dental procedures
Sleep DisordersReduces night waking in young children
Allergic ConditionsAlleviates symptoms of pruritus and urticaria
Psychiatric DisordersUsed for anxiety and depression management
Metabolic EffectsImproves insulin signaling and glucose tolerance

Mechanism of Action

The mechanism of action of these compounds involves their interaction with various molecular targets, including:

    Dopamine Receptors: They can act as antagonists at dopamine receptors, which is the basis for their antipsychotic effects.

    Histamine Receptors: They can block histamine receptors, providing antihistaminic effects.

    Serotonin Receptors: Interaction with serotonin receptors can contribute to their therapeutic effects in psychiatric disorders.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Similar Compounds

Phenothiazine Derivatives

Trimeprazine tartrate shares structural similarities with other phenothiazines but differs in substituents and counterion effects:

Compound Core Structure Substituents Counterion Key Properties
This compound Phenothiazine 3-(Dimethylamino)-2-methylpropyl Tartrate Micellar association in water; increased aggregation with NaCl
Promethazine HCl Phenothiazine 2-(Dimethylamino)propyl Hydrochloride Continuous association in >0.2 M NaCl; complex aggregation patterns
Chlorpromazine HCl Phenothiazine 2-Chloro-10-(3-dimethylaminopropyl) Hydrochloride Primarily antipsychotic; lower antihistamine potency compared to trimeprazine

Key Differences :

  • Counterion Impact : Trimeprazine’s tartrate counterion facilitates micelle formation in water, whereas chloride salts (e.g., promethazine HCl) exhibit variable aggregation patterns .
  • Side Chain : Trimeprazine’s 2-methylpropyl substituent enhances H₁ receptor selectivity, distinguishing it from chlorpromazine’s antipsychotic focus .
Antihistamines

Compared to non-phenothiazine antihistamines like pheniramine (a dimethylamine derivative), trimeprazine has broader pharmacological effects due to its phenothiazine core :

Compound Class Primary Use Sedative Effect
This compound Phenothiazine antihistamine Pruritus, sedation High
Pheniramine Alkylamine antihistamine Allergic rhinitis Moderate
Diphenhydramine Ethanolamine antihistamine Allergies, insomnia High

Pharmacological and Clinical Comparisons

Antimicrobial Activity
Bacterial Strain MIC Range (µg/mL) Comparison to Other Phenothiazines
Staphylococcus spp. 10–100 Superior to promethazine in Gram+ coverage
Salmonella spp. <100 Similar activity to chlorpromazine
Vibrio cholerae 10–100 Unique to trimeprazine

In Vivo Efficacy : At 0.4–0.75 µg/g body weight, trimeprazine protected mice against S. typhimurium (p < 0.001) .

Sedative and Antipruritic Effects

Trimeprazine’s dual antipruritic-sedative action distinguishes it from non-sedating antihistamines:

  • Antipruritic Efficacy : 79% reduction in itching in lichen simplex chronicus patients (vs. placebo) .
  • Pediatric Sedation : Reduced night waking in 1–3-year-olds by 50% (double-blind trial, p < 0.05) .
Compound Sedative Potency Antipruritic Use
This compound High Yes
Promethazine Moderate Limited
Loratadine None Yes

Clinical and Regulatory Profiles

Pediatric Use

Trimeprazine is preferred for pediatric sedation due to its safety profile:

  • Premedication : 2 mg/kg trimeprazine + methadone reduced postoperative night-time crying vs. midazolam (p < 0.05) .
  • Contraindications : Rare cardiovascular adverse effects (e.g., hypotension) compared to chlorpromazine .
Regulatory Status
Region Approved Uses Status
United States Veterinary (Temaril-P) Not approved
Europe/Russia Human: pruritus, anxiety, neurosis Approved

Unique Mechanisms and Research Frontiers

IRS2 Upregulation in Pancreatic β-Cells
  • Diabetes Management: Synergized with anti-CD3 antibodies to delay diabetes progression in NOD mice (p < 0.01) .
Metabolic Interactions
  • CYP2D6 Inhibition : Trimeprazine weakly inhibits CYP2D6, affecting aripiprazole metabolism (clinical significance under study) .

Q & A

Q. What validated analytical methods are recommended for quantifying trimeprazine tartrate in pharmaceutical formulations?

this compound can be quantified using UV-spectrophotometry or high-performance liquid chromatography (HPLC). For spectrophotometry, dissolve the sample in 0.1N HCl, measure absorbance differences at 251 nm and 276 nm, and calculate concentration using the formula:

Quantity (mg)=TD×0.7991C×(A251A276)U(A251A276)S\text{Quantity (mg)} = \frac{T}{D} \times 0.7991C \times \frac{(A_{251} - A_{276})_U}{(A_{251} - A_{276})_S}

where TT, DD, CC, and AA represent tablet-marked quantity, dilution factor, standard concentration, and absorbance, respectively . For HPLC, use a validated USP method with peak response ratios (rU/rSr_U/r_S) between assay preparations and reference standards .

Q. How is purity assessed for this compound, and what are acceptable ranges?

Purity is evaluated via chromatographic methods (e.g., HPLC) to detect impurities such as trimeprazine sulfoxide. The USP specifies that impurities must not exceed 0.036 mg/mL in oral solutions . The compound’s purity should be 98.0–101.0% on a dried basis, verified by comparing retention times and peak areas against reference standards .

Q. What are the primary stability considerations for this compound in experimental settings?

Store this compound at room temperature or +5°C in airtight containers. Stability is ≥4 years at -20°C. Avoid decomposition by preventing exposure to light, moisture, or reactive solvents. Solubility in ethanol (5 mg/mL) and DMSO (10 mg/mL) requires inert gas purging to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in β-cell studies?

Discrepancies may arise due to metabolic differences (e.g., sulfoxide formation) or pharmacokinetic factors. In vitro, trimeprazine increases IRS2 mRNA in human islets via CREB phosphorylation. In vivo, validate using diabetic mouse models (e.g., NOD or STZ-induced mice) with dose-response studies, ensuring plasma concentrations align with in vitro effective doses (typically 5–10 mg/kg). Monitor metabolites (e.g., trimeprazine sulfoxide) via LC-MS to assess bioavailability .

Q. What experimental design is optimal for studying this compound’s synergistic effects with immunomodulators in diabetes?

Use a co-administration model:

  • Animals : NOD mice (autoimmune diabetes) or humanized islet-transplanted mice.
  • Dosing : Combine trimeprazine (5 mg/kg/day) with anti-CD3 antibodies.
  • Endpoints : Measure β-cell replication (Ki67 staining), glucose tolerance (IPGTT), and IRS2/Pdx1 nuclear localization via immunohistochemistry.
  • Controls : Include cohorts receiving monotherapies and vehicle. This design clarifies mechanistic synergy and reduces confounding variables .

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific factors:

  • Absorption : Adjust for differences in gastric pH (rodents vs. humans).
  • Metabolism : Incorporate CYP2D6 activity (critical for trimeprazine sulfoxidation) and renal clearance rates.
  • Validation : Compare model predictions with in vivo data from rats (e.g., serum half-life: 4–6 hrs) and humans (limited data; extrapolate from phenothiazine analogs) .

Q. What methodological strategies mitigate this compound’s cytotoxicity in long-term cell culture studies?

  • Dose Optimization : Use sub-cytotoxic doses (≤10 µM) confirmed via MTT assays.
  • Antioxidants : Add 1 mM NAC (N-acetylcysteine) to counteract ROS generation.
  • Intermittent Exposure : Pulse treatment (e.g., 6 hrs/day) to reduce cumulative toxicity.
  • Metabolite Monitoring : Quantify sulfoxide levels (linked to cytotoxicity) via HPLC .

Methodological Notes

  • Reference Standards : Always use USP-grade this compound (CAS 4330-99-8) with documented CoA (Certificate of Analysis) .
  • Ethical Compliance : For in vivo studies, adhere to protocols minimizing distress (e.g., OECD/ICH guidelines) due to trimeprazine’s acute oral toxicity (LD50: 300 mg/kg in rodents) .
  • Data Reproducibility : Replicate experiments across ≥3 batches to account for variability in impurity profiles (e.g., sulfoxide content) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.